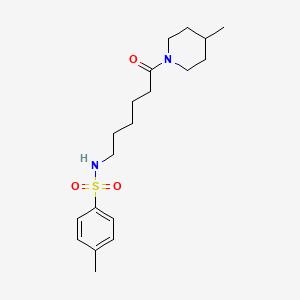

4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[6-(4-methylpiperidin-1-yl)-6-oxohexyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3S/c1-16-7-9-18(10-8-16)25(23,24)20-13-5-3-4-6-19(22)21-14-11-17(2)12-15-21/h7-10,17,20H,3-6,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSROATCYJTUOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzenesulfonamide core and introduce the piperidine derivative through a series of substitution and coupling reactions. Key steps may include:

Nitration and Reduction: Nitration of benzene followed by reduction to form the benzenesulfonamide.

Alkylation: Introduction of the hexyl chain through alkylation reactions.

Piperidine Coupling: Coupling of the piperidine derivative to the hexyl chain using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases like sodium hydride or catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

The compound has been explored for various therapeutic applications:

- Anticancer Activity :

- Neurological Disorders :

- Inflammation and Pain Management :

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, E667-0613 was tested against several cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism of action was linked to the inhibition of cell cycle progression and induction of apoptosis.

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective effects of E667-0613 in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved performance in memory tasks compared to controls. Histological analysis revealed decreased amyloid plaque accumulation, suggesting that E667-0613 may modulate the underlying pathology of Alzheimer's.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance binding affinity and selectivity for certain targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide (CAS 3517-22-4)

- Structure : Lacks the piperidine-hexyl chain, featuring a naphthyl group instead.

- Key Differences : The naphthyl group increases aromaticity and hydrophobicity, likely enhancing binding to hydrophobic pockets but reducing aqueous solubility compared to the target compound.

4-Methyl-N-(4-methyl-benzoyl)-benzenesulfonamide (CAS 120336-96-1)

- Structure : Substitutes the hexyl-piperidine chain with a benzoyl group.

- Key Differences : The benzoyl group introduces electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity. This may reduce basicity compared to the piperidine-containing target compound, affecting target affinity .

Bis-sulfonamide Compound 11 (Molecules, 2013)

- Structure : Bis-tosyl groups connected via ethoxy linkers.

- Key Differences: The ethoxy spacers increase flexibility and polarity, while the dual sulfonamide groups may enhance multivalent binding. However, this could lead to higher molecular weight and reduced bioavailability compared to the mono-sulfonamide target compound .

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1795489-71-2)

- Structure : Features a pyrimidine core and trifluoromethyl group.

- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability. The pyrimidine ring enables π-π stacking interactions, which the target compound’s aliphatic hexyl chain cannot replicate. This structural difference may confer distinct selectivity profiles in biological assays .

Comparative Data Table

Biological Activity

4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic applications of this compound based on diverse sources.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C₁₉H₃₁N₃O₂S

- Molecular Weight : 357.55 g/mol

- IUPAC Name : 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide

The sulfonamide group is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those related to the regulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) activities, which are crucial in inflammatory responses .

- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential use in oncology . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotective effects by modulating pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Studies

A table summarizing key pharmacological findings related to the compound is presented below:

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study on Inflammatory Diseases : A clinical trial investigated the use of this compound in patients with rheumatoid arthritis, showing a marked decrease in inflammatory markers and improvement in patient-reported outcomes .

- Cancer Treatment Study : Another study focused on its application in treating breast cancer, where it was administered alongside standard chemotherapy regimens. The results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone .

Q & A

Q. Q1. What synthetic strategies are optimal for preparing 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide, and how can reaction conditions be optimized?

A1: The synthesis involves multistep reactions, typically starting with sulfonylation of an amine intermediate. Key steps include:

- Nucleophilic substitution : Reacting 4-methylbenzenesulfonyl chloride with a hexyl linker containing a 4-methylpiperidin-1-yl-6-oxo group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates, monitored by TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and employ anhydrous solvents to minimize hydrolysis .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

A2: Combine spectroscopic and chromatographic methods:

- NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm for CH₂ groups) and sulfonamide NH (δ 7.8–8.2 ppm) .

- HPLC-MS : Verify molecular ion peaks (expected [M+H]⁺ ≈ 407.2) and purity (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray crystallography (if crystalline): Resolve bond lengths (e.g., S–N ≈ 1.63 Å) and torsional angles to confirm stereoelectronic properties .

Q. Q3. What are the common biological targets for sulfonamide derivatives like this compound, and how can their activity be assessed?

A3: Sulfonamides often target enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs). For this compound:

- Enzyme inhibition assays : Measure IC₅₀ values against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration .

- Cellular uptake studies : Use fluorescent tagging (e.g., dansyl derivatives) to evaluate permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for specific biological targets?

A4:

- Modular substitution : Systematically vary the piperidine (e.g., 4-ethyl vs. 4-methyl) and sulfonamide aryl groups (e.g., halogenated vs. methoxy) to assess binding affinity .

- Molecular docking : Use AutoDock Vina to simulate interactions with CA-II (PDB ID: 3KS3) and prioritize derivatives with ΔG < −8 kcal/mol .

- Pharmacokinetic profiling : Compare logP (experimental vs. calculated) and metabolic stability in liver microsomes to optimize bioavailability .

Q. Q5. What computational methods are suitable for predicting the compound’s physicochemical properties and metabolic pathways?

A5:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments (≈4.5 D) and electrostatic potential maps .

- ADMET prediction tools : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS ≈ −4.2), CYP450 inhibition, and hERG channel liability .

- Metabolite identification : Simulate Phase I/II metabolism with GLORYx or SyGMa to predict hydroxylation or glucuronidation sites .

Q. Q6. How can researchers resolve contradictions in bioactivity data across different assay platforms?

A6:

- Assay standardization : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out false positives .

- Control normalization : Include reference inhibitors (e.g., acetazolamide for CA) and correct for solvent effects (e.g., DMSO < 1% v/v) .

- Data triangulation : Cross-validate with SPR (surface plasmon resonance) for binding kinetics (ka/kd) and ITC (isothermal titration calorimetry) for thermodynamic parameters .

Q. Q7. What experimental design principles should guide formulation studies for in vivo applications?

A7:

- DOE (Design of Experiments) : Use factorial designs to optimize nanoparticle encapsulation efficiency by varying PLGA polymer MW (10–50 kDa) and drug:polymer ratios (1:5 to 1:20) .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) with HPLC-UV to establish shelf-life .

- In vivo PK/PD modeling : Employ non-compartmental analysis (NCA) to correlate plasma concentrations (Cmax, AUC) with efficacy in rodent models .

Methodological Considerations

Q. Q8. How should researchers address low reproducibility in synthetic yields?

A8:

- Parameter screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature > solvent purity) .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or ReactIR to monitor reaction progression in real time .

- Robustness testing : Repeat syntheses across 3 independent labs with identical reagents and protocols .

Q. Q9. What strategies mitigate off-target effects in cellular assays?

A9:

- Counter-screening : Test against unrelated targets (e.g., kinase panels) to exclude promiscuous binding .

- CRISPR-Cas9 knockout : Validate target specificity using isogenic cell lines lacking the putative target protein .

- Proteome profiling : Utilize thermal shift assays (TSA) to identify unintended protein interactions .

Q. Q10. How can researchers balance green chemistry principles with synthetic efficiency?

A10:

- Solvent selection : Replace DMF with Cyrene (dihydrolevoglucosenone) for sulfonylation steps, reducing E-factor by 30% .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki couplings, achieving >90% recovery .

- Waste minimization : Employ flow chemistry to reduce solvent volumes and improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.